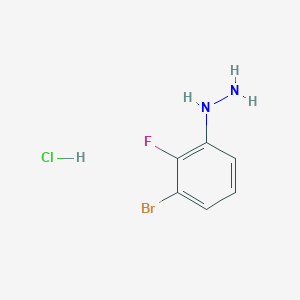
3-(phenoxymethyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenoxymethyl)azetidine-1-carboxamide (PMCA), also known as 3-phenoxymethylazetidine-1-carboxylic acid amide, is a novel synthetic compound that is gaining increasing attention in the scientific community due to its potential applications in a variety of areas. PMCA has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
科学研究应用
PMCA has been found to have potential applications in a variety of scientific research areas. It has been used as a substrate for the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. It has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a possible inhibitor of the enzyme acetylcholinesterase. Additionally, PMCA has been studied as a potential drug for the treatment of Alzheimer’s disease, as well as for its potential to reduce inflammation and oxidative stress.
作用机制
The exact mechanism of action of PMCA is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids, as well as an inhibitor of the enzyme acetylcholinesterase. Additionally, PMCA has been shown to reduce inflammation and oxidative stress, and to act as an antioxidant.
Biochemical and Physiological Effects
PMCA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to act as an antioxidant. Additionally, PMCA has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been found to have potential therapeutic applications for the treatment of Alzheimer’s disease.
实验室实验的优点和局限性
The use of PMCA in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be purified by column chromatography. Additionally, its wide range of biochemical and physiological effects makes it a useful tool for a variety of research applications. However, there are some limitations to its use in laboratory experiments. The exact mechanism of action of PMCA is not yet fully understood, and further research is needed to better understand its potential applications. Additionally, PMCA has not yet been approved for use in humans, and further research is needed to determine its safety and efficacy in clinical trials.
未来方向
There are a number of potential future directions for the research and development of PMCA. Further research is needed to better understand its mechanism of action and potential applications. Additionally, further research is needed to determine its safety and efficacy in clinical trials. Additionally, PMCA could be studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, as well as for its potential to reduce inflammation and oxidative stress. Finally, PMCA could be studied as a potential substrate for the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.
合成方法
PMCA can be synthesized through a variety of methods, including the reaction of azetidine-1-carboxylic acid with phenoxyacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and the product is then purified by column chromatography. Other methods of synthesis include the reaction of azetidine-1-carboxylic acid with phenoxyacetic anhydride, followed by hydrolysis of the anhydride with aqueous acid.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 3-(phenoxymethyl)azetidine-1-carboxamide can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Phenol", "Chloromethyl methyl ether", "Azetidine-1-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of phenoxymethyl chloride by reacting phenol with chloromethyl methyl ether in the presence of a base such as NaHCO3.", "Step 2: Synthesis of 3-(phenoxymethyl)azetidine-1-carboxylic acid by reacting azetidine-1-carboxylic acid with phenoxymethyl chloride in the presence of a coupling agent such as DCC and a catalyst such as NHS in DMF.", "Step 3: Synthesis of 3-(phenoxymethyl)azetidine-1-carboxamide by reacting 3-(phenoxymethyl)azetidine-1-carboxylic acid with methanol and ethyl acetate in the presence of a base such as NaHCO3 and an acid such as HCl." ] } | |
| 2408959-69-1 | |
分子式 |
C11H14N2O2 |
分子量 |
206.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



